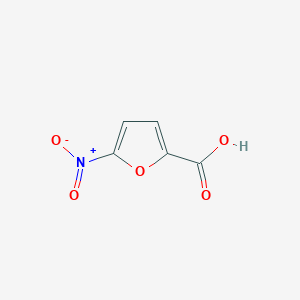
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes, such as cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide are dependent on the specific enzyme being targeted. For example, inhibition of tyrosine kinases can lead to the inhibition of cell proliferation and migration, while inhibition of serine/threonine kinases can lead to the inhibition of cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the identification of new enzymes that can be targeted by this compound, which could lead to the development of new therapies for a wide range of diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a promising compound with potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the role of specific enzymes in various cellular processes. Further studies are needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-methyl-5-amino-1H-tetrazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain a pure compound.
Eigenschaften
CAS-Nummer |
578723-64-5 |
|---|---|
Produktname |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Molekularformel |
C10H7FN6O |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7FN6O/c1-17-15-10(14-16-17)13-9(18)7-3-2-6(5-12)4-8(7)11/h2-4H,1H3,(H,13,15,18) |
InChI-Schlüssel |
XIMYRGLARDSQQY-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Kanonische SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
